molecular formula C6H7N3O B1302251 5-Methylpyrazine-2-carboxamide CAS No. 5521-57-3

5-Methylpyrazine-2-carboxamide

Cat. No. B1302251
CAS RN: 5521-57-3
M. Wt: 137.14 g/mol
InChI Key: OYBQCUZBVHFPBU-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O . It is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group .


Synthesis Analysis

The title compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine . The synthesis process involves adding Methyl 5-methyl-2-pyrazinecarboxylate (80.0 g, 0.657 mole) to 600 ml of methanol in a 1 litre round-bottomed flask .


Molecular Structure Analysis

The molecular structure of 5-Methylpyrazine-2-carboxamide is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group . In the crystal, molecules are linked via pairs of N—H…O hydrogen bonds forming inversion dimers with an R2 2(8) ring motif .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methylpyrazine-2-carboxamide are not detailed in the search results, it is known that the compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine .


Physical And Chemical Properties Analysis

5-Methylpyrazine-2-carboxamide has a molecular weight of 137.14 . It is a solid at room temperature .

Scientific Research Applications

5-Methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O . It’s nearly planar, with a dihedral angle of 2.14 (11)° between the pyrazine ring and the mean plane of the carboxamide group [C—C (=O)—N] . In the crystal, molecules are linked via pairs of N—H…O hydrogen bonds forming inversion dimers with an R 22 (8) ring motif .

This compound is used in various scientific fields, particularly in chemistry and material science . It’s often used in research and development laboratories, and it’s typically stored in a dark, dry place at room temperature .

  • Chemistry and Material Science

    • 5-Methylpyrazine-2-carboxamide is used as an intermediate in the preparation of 2-bromo-5-methylpyrazine . This compound has been used to synthesize 5,50-dimethyl-2,20-bipyrazine derivatives . These derivatives serve as bidentate ligands to coordinate to transition metals .
    • The methods of application or experimental procedures involve standard chemical synthesis techniques, which should be carried out by trained professionals following appropriate safety protocols .
    • The outcomes of these procedures include the successful synthesis of the desired compounds, which can then be used in further research or applications .
  • Pharmaceuticals and Bioactive Molecules

    • Nitrogen-containing heterocycles, such as pyrrolopyrazine (which contains pyrrole and pyrazine rings), are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
    • Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .
    • The methods of application or experimental procedures in this context would typically involve biological assays or tests, which should be carried out by trained professionals following appropriate safety protocols .
    • The outcomes of these procedures could include the discovery of new drugs or treatments for various diseases .
  • Synthesis of Other Chemical Compounds

    • 5-Methylpyrazine-2-carboxamide is used as an intermediate in the preparation of other chemical compounds . For example, it can be used in the synthesis of 2-bromo-5-methylpyrazine .
    • The methods of application or experimental procedures involve standard chemical synthesis techniques, which should be carried out by trained professionals following appropriate safety protocols .
    • The outcomes of these procedures include the successful synthesis of the desired compounds, which can then be used in further research or applications .
  • Anti-Inflammatory Activities

    • Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, are known to display a range of pharmacological effects including anti-inflammatory .
    • The methods of application or experimental procedures in this context would typically involve biological assays or tests, which should be carried out by trained professionals following appropriate safety protocols .
    • The outcomes of these procedures could include the discovery of new drugs or treatments for various diseases .
  • Antimicrobial Effects

    • Pyrazine derivatives, such as 5-isobutyl-2,3-dimethyl pyrazine, have shown antimicrobial effects .
    • The methods of application or experimental procedures in this context would typically involve biological assays or tests, which should be carried out by trained professionals following appropriate safety protocols .
    • The outcomes of these procedures could include the discovery of new drugs or treatments for various diseases .

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBQCUZBVHFPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374999
Record name 5-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazine-2-carboxamide

CAS RN

5521-57-3
Record name 5-Methyl-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5521-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5521-57-3
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Synthesis routes and methods

Procedure details

2-Carboxy-5-methylpyrazine (9.7 g) in dry dioxan (114 ml) and tributylamine (17.7 ml) was treated with ethyl chloroformate (7.5 ml), keeping the temperature at 0°-5° C. After ten minutes, dioxan (190 ml) saturated with ammonia was added. The mixture was stirred for 3 hours at room temperature, then dioxan was distilled off, and the residue was taken up in saturated aqueous sodium bicarbonate (20 ml). The mixture was filtered and the product washed with water to give 2-carbamoyl-5-methylpyrazine (9.2 g), m.p. 204°- 206° C. This amide (7 g) in glacial acetic acid (30 ml) and 35% hydrogen peroxide (20 ml.) was heated with stirring at 70° C for 7 hours. The reaction mixture was cooled, the product which separated was filtered and washed with water to give 2-carbamoyl-5-methylpyrazine 4-oxide (5.5 g), m.p. 206°- 208° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Quantity
17.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
DP Rillema, NK Senaratne, C Moore, V KomReddy - IUCrData, 2017 - scripts.iucr.org
The title compound, C6H7N3O, is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group [C—C(=O)—N]. In the crystal…
Number of citations: 3 scripts.iucr.org
J Zitko, SV Barbora, P Paterová, L Navrátilová… - Chemical …, 2016 - degruyter.com
N-Phenylpyrazine-2-carboxamides (anilides of pyrazinoic acids with simple substituents in various positions) were previously shown to possess significant biological activities in vitro, …
AD Kagarlitskii, LA Krichevskii… - Pharmaceutical Chemistry …, 1999 - Springer
… ammonolysis of 2,5-dimethylpyrazine (I) on a molybdenum- cerium - titanium mixed oxide catalyst, the initial compound converted sequentially into 5-methylpyrazine-2-carboxamide (II) …
A Steven, P Hopes - Organic Process Research & Development, 2018 - ACS Publications
… The elaboration of 5-methylpyrazine-2-carboxamide to 5-methylpyrazin-2-amine (1) using potassium hypochlorite (ie, a Hofmann rearrangement), while successful, was again not …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
Y Patil, R Shingare, A Choudhari… - Journal of …, 2019 - Wiley Online Library
… Additionally, pyrazine ring containing compound 6i (5-methylpyrazine-2-carboxamide) also showed prominent activity against B. subtilis. The rest of the compounds does not show …
K Kráľová - sciforum.net
The condensation of substituted pyrazinecarboxylic acid chlorides with ring substituted anilines yielded nine substituted pyrazinecarboxylic acid amides. The photo-synthesis inhibition …
Number of citations: 6 sciforum.net
S Bodige, P Ravula, KC Gulipalli, S Endoori… - Russian Journal of …, 2020 - Springer
A series of novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has been synthesized, and their molecular structures are confirmed by 1 H and …
WJ Chung, A Kornilov, BH Brodsky, M Higgins… - Tuberculosis, 2008 - Elsevier
Pyrazinamide is unusual among anti-tuberculous agents in its ability to promote a durable cure and shorten the duration of therapy. Yet the basis for this effect is not well understood. A …
P Šlechta, AA Needle, O Jand'ourek… - International Journal of …, 2023 - mdpi.com
Tuberculosis remains a serious killer among infectious diseases due to its incidence, mortality, and occurrence of resistant mycobacterial strains. The challenge to discover new …
Number of citations: 8 0-www-mdpi-com.brum.beds.ac.uk
A Chaitanya Krishna, RS Saravanan, M Sathiya Raj… - Clinical Pharmacology & …, 2012
Number of citations: 5

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